molecular formula C10H13BrF3NO2 B6604821 3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid CAS No. 2763750-39-4

3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid

Cat. No.: B6604821
CAS No.: 2763750-39-4
M. Wt: 316.11 g/mol
InChI Key: VYAPDDSCZOULEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-bromobicyclo[111]pentan-1-yl}azetidine, trifluoroacetic acid is a specialized chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is the metal-free homolytic aromatic alkylation protocol, which allows for the formation of the bicyclic structure without the need for metal catalysts.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of different substituted azetidines or bromobicyclo[1.1.1]pentanes.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Bicyclo[1.1.1]pentane derivatives: These compounds share a similar bicyclic structure but may have different substituents or functional groups.

  • Azetidine derivatives: Other azetidine compounds with different substituents or halogen atoms.

Uniqueness: 3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid is unique due to its specific combination of the bicyclic core and the trifluoroacetic acid moiety. This combination imparts distinct chemical and physical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-(3-bromo-1-bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN.C2HF3O2/c9-8-3-7(4-8,5-8)6-1-10-2-6;3-2(4,5)1(6)7/h6,10H,1-5H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAPDDSCZOULEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C23CC(C2)(C3)Br.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrF3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.